4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde
Description
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FO4/c1-22-18-11-13(12-20)4-9-17(18)23-10-2-3-16(21)14-5-7-15(19)8-6-14/h4-9,11-12H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAZPKTUTREDDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Alkylation-Ketone Formation Route
Reaction sequence :
- Core alkylation : 3-Methoxy-4-hydroxybenzaldehyde undergoes nucleophilic substitution with ethyl 4-bromobutanoate in dimethylformamide (DMF) using cesium carbonate as base
- Ester hydrolysis : Basic hydrolysis converts ethyl ester to carboxylic acid intermediate
- Weinreb amide formation : Carboxylic acid conversion to N-methoxy-N-methylamide
- Organometallic addition : Reaction with 4-fluorophenylmagnesium bromide yields target ketone
Key parameters :
- Alkylation efficiency: 89% yield at 100°C (3.5 hr)
- Grignard reaction completion: Requires strict anhydrous conditions (-78°C to 0°C gradient)
- Purification: Column chromatography (ethyl acetate/hexane 1:4) achieves >95% purity
Advantages :
- Modular approach allows independent optimization of each segment
- High functional group tolerance in alkylation step
Preformed Ketone Alkylation Strategy
Synthetic pathway :
- Ketone synthesis : Friedel-Crafts acylation of fluorobenzene with glutaric anhydride (AlCl₃ catalyst)
- Alcohol reduction : Sodium borohydride reduction of resultant keto-acid
- Bromination : Phosphorus tribromide-mediated conversion to 4-(4-fluorophenyl)-4-oxobutyl bromide
- Etherification : Mitsunobu coupling with 3-methoxy-4-hydroxybenzaldehyde
Critical observations :
- Friedel-Crafts yield limited to 62% due to fluorobenzene's electron-withdrawing effects
- Mitsunobu reaction achieves 78% coupling efficiency using DIAD/TPP system
- Requires strict exclusion of moisture during bromination steps
One-Pot Tandem Methodology
Innovative approach combining :
- Phase-transfer catalyzed alkylation
- In situ ketone formation via Oppenauer oxidation
Reaction scheme :
- Benzaldehyde derivative + 1,4-dibromo-2-butanone → tetraethylene glycol diether
- Selective oxidation of secondary alcohol using aluminum isopropoxide/acetone
- Ullmann coupling with 4-fluoroiodobenzene
Performance metrics :
- Overall yield: 54% (three steps)
- Key advantage: Eliminates intermediate purification requirements
- Limitations: Competing elimination reactions reduce diastereomeric purity
Comparative Analysis of Synthetic Routes
| Parameter | Alkylation-Ketone | Preformed Ketone | Tandem Approach |
|---|---|---|---|
| Total Steps | 4 | 4 | 3 |
| Overall Yield (%) | 68 | 52 | 54 |
| Temperature Range (°C) | -78 to 100 | -20 to 150 | 25 to 120 |
| Chromatography Needed | 2 | 3 | 1 |
| Scalability Potential | High | Moderate | Limited |
Critical insights :
- The alkylation-ketone route demonstrates superior yield and scalability
- Tandem methodology offers operational simplicity at the expense of diastereocontrol
- Preformed ketone strategy suffers from low Friedel-Crafts efficiency
Mechanistic Considerations
Nucleophilic Aromatic Substitution Dynamics
The methoxy group's +M effect activates the para position for alkylation, while the aldehyde's electron-withdrawing nature necessitates strong base conditions. Cesium carbonate's dual role as base and phase-transfer catalyst proves critical in DMF/water systems.
Ketone Formation Pathways
Weinreb amide chemistry provides superior chemoselectivity compared to traditional Grignard approaches, minimizing aldehyde reduction side reactions. Computational studies suggest transition state stabilization through chelation-controlled addition.
Analytical Characterization
Key spectral data :
- ¹H NMR (500 MHz, CDCl₃): δ 9.82 (s, 1H, CHO), 7.92 (d, J=8.5 Hz, 2H, Ar-F), 7.15 (m, 3H, aromatic), 4.25 (t, J=6 Hz, 2H, OCH₂), 3.88 (s, 3H, OCH₃)
- IR : ν 1685 cm⁻¹ (C=O ketone), 1702 cm⁻¹ (C=O aldehyde)
- HRMS : m/z calc. for C₁₈H₁₅FO₄ [M+H]⁺ 329.0954, found 329.0951
Industrial Considerations
Process optimization challenges :
- DMF solvent replacement with biodegradable alternatives
- Catalytic recycling in Mitsunobu reactions
- Continuous flow implementation for oxidation steps
Environmental impact metrics :
- PMI (Process Mass Intensity): 86 (alkylation-ketone route) vs. 142 (preformed ketone)
- E-factor: 18.7 kg waste/kg product
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Alkoxy Chain Length and Terminal Groups
4-[4-(2-Bromo-4-chlorophenoxy)butoxy]-3-methoxybenzaldehyde (): Differs in the terminal phenoxy group (2-bromo-4-chlorophenyl vs. 4-fluorophenyl). The bromo and chloro substituents increase molecular weight (MW: ~392.84 vs. Halogen electronegativity differences (Br/Cl vs. F) may alter electronic effects on the benzene ring .
Lower MW (230.23 vs. 342.3) suggests higher volatility .
Functional Group Modifications
4-Methoxy-3-(trifluoromethyl)benzaldehyde ():
- Replaces the oxobutoxy-fluorophenyl chain with a trifluoromethyl (-CF₃) group at the 3-position.
- The -CF₃ group is strongly electron-withdrawing, enhancing electrophilicity of the aldehyde group compared to the target compound’s 4-oxobutoxy chain.
- Increased lipophilicity may improve membrane permeability but reduce aqueous solubility .
4-(Cyclobutylmethoxy)-3-fluorobenzaldehyde (CAS 1694226-55-5, ): Features a cyclobutylmethoxy group instead of oxobutoxy-fluorophenyl. The cyclobutyl ring introduces steric constraints and non-planarity, affecting crystal packing and solubility .
Physical and Chemical Properties
| Compound | Molecular Weight | Key Substituents | Predicted Melting Point* | Solubility Trends |
|---|---|---|---|---|
| Target Compound | 342.3 | 3-methoxy, 4-oxobutoxy-4-FPh | Moderate (~150–170°C) | Moderate in DCM/MeOH |
| 4-[(3-Fluorophenyl)methoxy]benzaldehyde | 230.23 | 3-fluoro, methoxy | Low (~80–100°C) | High in polar solvents |
| 4-Methoxy-3-(trifluoromethyl)benzaldehyde | 204.14 | 3-CF₃, 4-methoxy | High (>200°C) | Low in water, high in DMSO |
*Predicted based on substituent effects (e.g., electron-withdrawing groups elevate melting points).
Biological Activity
4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde (CAS No. 749219-11-2) is an organic compound notable for its unique structure, which includes a fluorophenyl group, a methoxy group, and an oxobutoxy group attached to a benzaldehyde core. This compound has gained attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is C18H17FO4. Its structure features several functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 320.33 g/mol |
| IUPAC Name | This compound |
| SMILES | COc1ccc(C(=O)c2ccc(cc2)C(C(=O)C)C(F)(F)C)cc1O |
| InChI | InChI=1S/C18H17FO4/c1-22-18-11-13(12-20)4-9-17(18)23-10-2-3-16(21)14-5-7-15(19)8-6-14/h4-9,11-12H,2-3,10H2,1H3 |
The biological activity of this compound is linked to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit enzymes involved in cell proliferation and differentiation, making it a candidate for anticancer research. The compound's mechanism may involve:
- Enzyme Inhibition : Binding to and inhibiting enzymes that are crucial for tumor growth.
- Receptor Modulation : Interacting with cellular receptors that regulate various signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that the compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to the presence of the fluorophenyl group, which enhances lipophilicity and facilitates membrane penetration.
Anticancer Potential
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The following table summarizes findings from recent studies:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| Study B | HeLa (cervical cancer) | 10 | Cell cycle arrest |
| Study C | A549 (lung cancer) | 12 | Inhibition of proliferation |
Case Studies
- Study on Anticancer Effects : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
- Antimicrobial Assessment : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones, indicating its potential as an antibiotic candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
